molecular formula C19H19N3O2 B12129976 (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide CAS No. 301678-28-4

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide

Cat. No.: B12129976
CAS No.: 301678-28-4
M. Wt: 321.4 g/mol
InChI Key: IRDJQCDTBJJJRY-DHZHZOJOSA-N
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Description

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide is a synthetic organic compound that features a benzimidazole moiety linked to an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide typically involves the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acrylamide formation: The final step involves the reaction of the alkylated benzimidazole with 4-methoxyphenylacrylic acid or its derivatives under basic conditions to form the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: N-oxides of the benzimidazole moiety.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole moiety can interact with DNA or proteins, potentially inhibiting their function.

    Pathways Involved: The compound may modulate oxidative stress pathways or inflammatory responses, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzoimidazol-2-yl)-1-(4-bromo-phenyl)-ethanone
  • 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
  • 2-(1H-Benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-ethanone

Uniqueness

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide is unique due to the presence of both the benzimidazole and acrylamide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

301678-28-4

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H19N3O2/c1-24-15-9-6-14(7-10-15)8-11-19(23)20-13-12-18-21-16-4-2-3-5-17(16)22-18/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22)/b11-8+

InChI Key

IRDJQCDTBJJJRY-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2

solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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